ML318
Overview
Description
ML318 is a biaryl nitrile compound known for its role as an inhibitor of PvdQ acylase. It has shown significant activity against Pseudomonas aeruginosa, a common bacterium that can cause disease in plants, animals, and humans. This compound inhibits the production of pyoverdine, a siderophore that bacteria use to scavenge iron from their environment, which is crucial for their growth and virulence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML318 involves the formation of a biaryl nitrile structure. The key steps include:
Formation of the Biaryl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Nitrile Introduction: The nitrile group is introduced via a cyanation reaction, often using reagents like copper(I) cyanide.
Final Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the synthetic route mentioned above. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
ML318 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study enzyme inhibition, particularly PvdQ acylase.
Biology: Investigated for its role in inhibiting bacterial growth and virulence, making it a potential candidate for developing new antibacterial agents.
Medicine: Explored for its potential to treat infections caused by Pseudomonas aeruginosa, especially in cases where traditional antibiotics are ineffective.
Industry: Potential applications in developing antibacterial coatings and materials to prevent bacterial contamination
Mechanism of Action
ML318 exerts its effects by inhibiting PvdQ acylase, an enzyme involved in the biosynthesis of pyoverdine. By binding to the acyl-binding site of the enzyme, this compound prevents the production of pyoverdine, thereby limiting the bacteria’s ability to scavenge iron. This inhibition disrupts the bacterial iron metabolism, leading to reduced growth and virulence of Pseudomonas aeruginosa .
Comparison with Similar Compounds
ML318 Analogues: Compounds with similar biaryl nitrile structures and PvdQ acylase inhibitory activity.
Other PvdQ Acylase Inhibitors: Compounds that inhibit the same enzyme but may have different structural features.
Uniqueness of this compound:
High Potency: this compound has an IC50 of 20 nanomolar for PvdQ acylase inhibition, making it highly potent.
Specificity: It specifically targets the acyl-binding site of PvdQ acylase, reducing off-target effects.
Broad Applications: Its ability to inhibit pyoverdine production makes it valuable for studying bacterial iron metabolism and developing new antibacterial strategies .
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4N2/c15-10-6-4-9(5-7-10)11(8-19)12-2-1-3-13(20-12)14(16,17)18/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQNDKQUHKVTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(C#N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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